![molecular formula C19H13ClN6O3S B2896150 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893919-39-6](/img/structure/B2896150.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a chlorophenyl group, a nitrophenyl group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidine ring, the introduction of the chlorophenyl and nitrophenyl groups, and the formation of the thioacetamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine ring, which is a bicyclic structure containing nitrogen atoms .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the nitro group, for example, could make it susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro group could contribute to its reactivity .Scientific Research Applications
Antimicrobial Activity
Compounds with a pyrazolo[3,4-d]pyrimidine core structure have been synthesized and evaluated for their antimicrobial properties. For instance, research by Bondock et al. (2008) explored the synthesis of heterocycles incorporating the antipyrine moiety, leading to the creation of new compounds with potential antimicrobial effects. These compounds were tested against various microorganisms, showcasing their significance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Another area of application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for antitumor activity. El-Morsy et al. (2017) synthesized a series of derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7. This study highlighted the potential of these compounds in cancer research, with specific derivatives showing mild to moderate activity compared to established antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis and Characterization
Research efforts are also focused on the synthesis and characterization of compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold for diverse pharmacological activities. Salian, Narayana, and Sarojini (2017) conducted studies on the synthesis and spectroscopic characterization of related compounds, providing foundational knowledge for further exploration in drug discovery and development (Salian, Narayana, & Sarojini, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O3S/c20-12-2-1-3-15(8-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-4-6-14(7-5-13)26(28)29/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRYGTFCAZIXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide |
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